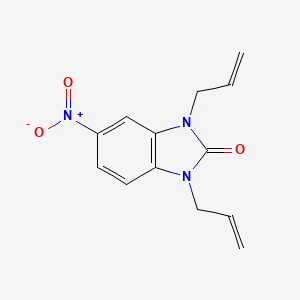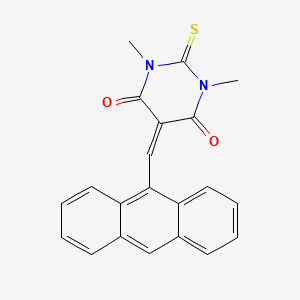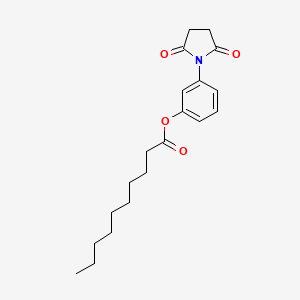
5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry. The presence of nitro and prop-2-en-1-yl groups in the molecule suggests potential reactivity and functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzodiazole ring.
Alkylation: Addition of prop-2-en-1-yl groups to the benzodiazole core.
Industrial Production Methods
Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Substitution: The prop-2-en-1-yl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Major Products
Amines: From the reduction of the nitro group.
Substituted Benzodiazoles: From various substitution reactions.
Aplicaciones Científicas De Investigación
5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Interaction with enzymes or receptors.
Pathways: Modulation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrobenzodiazole: Lacks the prop-2-en-1-yl groups.
1,3-Bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one: Lacks the nitro group.
Uniqueness
The combination of nitro and prop-2-en-1-yl groups in 5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one may confer unique reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C13H13N3O3 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
5-nitro-1,3-bis(prop-2-enyl)benzimidazol-2-one |
InChI |
InChI=1S/C13H13N3O3/c1-3-7-14-11-6-5-10(16(18)19)9-12(11)15(8-4-2)13(14)17/h3-6,9H,1-2,7-8H2 |
Clave InChI |
BGXVBHZFMRAVDY-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12495060.png)
![N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B12495065.png)
![N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide](/img/structure/B12495073.png)

![Ethyl 4,5-dimethyl-2-{[(5-methyl-1,3,4-oxadiazol-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12495083.png)
![1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495085.png)
![5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine](/img/structure/B12495090.png)

![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495100.png)
![5-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495116.png)
![1-(3-chloro-4-methylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495122.png)
![1,3-Dimethyl-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12495137.png)
![4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495147.png)
![N-(4-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495149.png)
